1-hydroxy-4-nitro-2-naphthaldehyde 8-quinolinylhydrazone
Overview
Description
1-Hydroxy-2-naphthaldehyde is an organic compound with the molecular formula C11H8O2 . It’s a derivative of naphthalene, a polycyclic aromatic hydrocarbon. 4-Nitroquinoline is another organic compound that contains a nitro group (-NO2) attached to a quinoline ring .
Molecular Structure Analysis
The molecular structure of 1-hydroxy-2-naphthaldehyde consists of a naphthalene core with a hydroxy (-OH) group and an aldehyde (-CHO) group attached . The structure of 4-nitroquinoline wasn’t found in the search results .Chemical Reactions Analysis
1-Hydroxy-2-naphthaldehyde can undergo a variety of reactions due to the presence of the reactive aldehyde group . For example, it can react with amines to form imines . The specific reactions of “1-hydroxy-4-nitro-2-naphthaldehyde 8-quinolinylhydrazone” are not known without further information.Physical And Chemical Properties Analysis
1-Hydroxy-2-naphthaldehyde has a molecular weight of 172.18 g/mol . Its melting point is reported to be between 179-182 °C . Other physical and chemical properties of “this compound” are not known without further information.Safety and Hazards
While specific safety and hazard information for “1-hydroxy-4-nitro-2-naphthaldehyde 8-quinolinylhydrazone” is not available, it’s important to handle all chemical compounds with care. For example, 2-hydroxy-1-naphthaldehyde, a related compound, is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
properties
IUPAC Name |
4-nitro-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]naphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20-14(11-18(24(26)27)15-7-1-2-8-16(15)20)12-22-23-17-9-3-5-13-6-4-10-21-19(13)17/h1-12,23,25H/b22-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDCNMGCTNURFA-WSDLNYQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=NNC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/NC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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